![molecular formula C7H4BrClF3N B1376381 2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine CAS No. 1227502-50-2](/img/structure/B1376381.png)
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine
Overview
Description
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine, or 2BC5TP, is an organic compound with a molecular formula of C5H4BrClF3N and a molecular weight of 214.45 g/mol. It is a colorless liquid with a pungent odor, and is a derivative of pyridine. 2BC5TP is used in a variety of scientific applications, including synthesis and biological research.
Scientific Research Applications
Synthesis and Application in Pharmaceuticals and Agrochemicals
2-(Bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine is utilized in the synthesis of various compounds. Its application is significant in the pharmaceutical and agrochemical industries, especially in the production of herbicides. It is an intermediate in various synthetic processes due to its reactive halogen and trifluoromethyl groups (Li Zheng-xiong, 2004).
Spectroscopic and Optical Studies
Spectroscopic characterization of similar compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, has been conducted using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. These studies help in understanding the molecular structure and properties, which are crucial for designing specific applications in various fields (H. Vural & M. Kara, 2017).
Functionalization and Synthesis Techniques
The compound is also a key intermediate in the functionalization and synthesis of various halopyridinecarboxylic acids. Different methods are utilized for the preparation of isomeric halopyridinecarboxylic acids, indicating its versatility in chemical synthesis (F. Cottet & M. Schlosser, 2004).
Application in Hyperbranched Polyelectrolytes
Another application involves its use in the synthesis of hyperbranched polyelectrolytes. Such polyelectrolytes have potential applications in various fields, including material science and biotechnology (Sophie Monmoton et al., 2008).
Medicinal Chemistry Applications
It is also a key intermediate in the synthesis of medicinal compounds. For instance, it is used in the preparation of rupatadine, highlighting its importance in medicinal chemistry (Jianyu Guo et al., 2015).
Molecular and Structural Studies
The compound and its derivatives have been studied for their molecular and crystal structures, aiding in the understanding of their physical and chemical properties, which is essential for designing specific applications (R. Kant et al., 2010).
Mechanism of Action
Target of Action
Brominated and chlorinated pyridines are often used in organic synthesis, particularly in cross-coupling reactions .
Mode of Action
It can be inferred that this compound might participate in suzuki–miyaura cross-coupling reactions . In such reactions, a carbon-carbon bond is formed between two different organic groups, one being an electrophile and the other a nucleophile .
Biochemical Pathways
As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could be involved in the synthesis of various organic compounds .
Result of Action
As a potential participant in suzuki–miyaura cross-coupling reactions, this compound could contribute to the formation of new carbon-carbon bonds, facilitating the synthesis of various organic compounds .
properties
IUPAC Name |
2-(bromomethyl)-3-chloro-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF3N/c8-2-6-5(9)1-4(3-13-6)7(10,11)12/h1,3H,2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPALGCBMYXXOSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CBr)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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